Arg-pro-pro-gly-phe-ser-pro-leu acetate salt

Description

Systematic IUPAC Nomenclature and Structural Formula

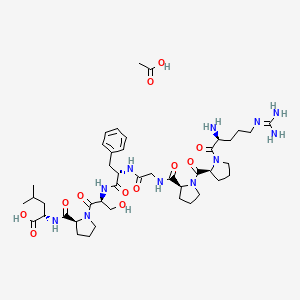

The compound Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu acetate salt is a synthetic peptide derived from bradykinin, with structural modifications at the C-terminal residue. Its systematic IUPAC name is:

Acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid.

The peptide sequence corresponds to the amino acid residues:

Arginine (R) → Proline (P) → Proline (P) → Glycine (G) → Phenylalanine (F) → Serine (S) → Proline (P) → Leucine (L) .

Structural Features

- Primary sequence : R-P-P-G-F-S-P-L

- Acetate counterion : Neutralizes the peptide’s positive charge through ion-pairing with basic residues (e.g., arginine’s guanidinium group).

- Molecular formula : C₄₃H₆₇N₁₁O₁₂ (peptide) + C₂H₃O₂ (acetate) → C₄₅H₇₀N₁₁O₁₄.

| Element | Count | Percentage (w/w) |

|---|---|---|

| Carbon | 45 | 53.1% |

| Hydrogen | 70 | 9.8% |

| Nitrogen | 11 | 15.3% |

| Oxygen | 14 | 21.8% |

CAS Registry Number and Alternative Designations

The compound is registered under CAS 115035-45-5 and is known by multiple synonyms:

| Designation | Description |

|---|---|

| Des-Arg⁹-[Leu⁸]-Bradykinin acetate salt | Truncated bradykinin variant |

| ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU ACOH 3H₂O | Hydrated form with three water molecules |

| MFCD00133250 | MDL number for chemical identification |

Molecular Composition and Acetate Counterion Interactions

The peptide’s composition includes:

- Basic residues : Arginine (R) and proline (P) contribute to cationic character.

- Acetate counterion : Stabilizes the peptide via charge neutralization and hydrogen bonding.

Key Interactions

- Charge neutralization : Acetate (CH₃COO⁻) pairs with the protonated N-terminal amine and arginine’s guanidinium group, reducing hydrophobicity and enhancing solubility.

- Hydrogen bonding : Acetate’s oxygen atoms interact with peptide backbone amide groups, influencing secondary structure stability.

Comparative analysis of counterion effects based on peptide formulation studies.

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10.C2H4O2/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44;1-2(3)4/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMNOKHQZCARQ-XXZMQFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745615 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-45-5 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis typically begins with a rink amide resin or trityl chloride resin, which provides a stable anchor for the C-terminal amino acid. For example, Fmoc-Leu-OH (Fmoc-protected leucine) is attached to the resin using coupling reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The Fmoc group is subsequently removed with 20% piperidine in DMF to expose the amino terminus for subsequent couplings.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids:

-

Fmoc-Pro-OH (proline) is coupled using HBTU/HOBt and N,N-diisopropylethylamine (DIEA) as a base.

-

Fmoc-Ser(tBu)-OH (serine with tert-butyl protection) is added to prevent side-chain reactions.

-

Fmoc-Phe-OH (phenylalanine), Fmoc-Gly-OH (glycine), and additional proline and arginine residues follow, with each coupling monitored via Kaiser or chloranil tests to ensure completeness.

A critical challenge arises with arginine , which requires orthogonal protection (e.g., Pmc or Pbf groups) to prevent side reactions during Fmoc deprotection.

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:

-

TFA (94%)

-

Water (2.5%)

-

Triisopropylsilane (2.5%)

-

Ethanedithiol (1%)

This step simultaneously removes side-chain protecting groups (e.g., tert-butyl from serine) and releases the peptide into solution. The crude product is precipitated with cold diethyl ether and centrifuged to yield a peptide pellet.

Purification and Acetate Salt Formation

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (10–60%) in water containing 0.1% TFA. Fractions are analyzed by mass spectrometry to confirm the molecular weight (930.06 Da).

Acetate Salt Conversion

To form the acetate salt, the purified peptide (in TFA salt form) is dissolved in water and treated with acetic acid (1–5 equivalents). Lyophilization yields the final product as a white powder. Critical quality control parameters include:

-

Water content : ≤10% (Karl Fischer titration)

-

Amino acid composition : Verified via hydrolysis and ion-exchange chromatography.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 25 mg batches) follows similar principles but optimizes reagent stoichiometry and reaction times. Key industrial data include:

| Parameter | Value | Source |

|---|---|---|

| Coupling Time | 1–2 hours per residue | |

| Yield per Step | 98–99.5% | |

| Final Purity | 97–99% (HPLC) | |

| Cost per 25 mg | $412 (Sigma-Aldrich, 2024) |

Challenges and Optimization Strategies

Aggregation and Solubility

The sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu contains three proline residues, which promote β-sheet formation and aggregation. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

Therapeutic Applications

1. Cardiovascular Disorders

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu acetate salt has been studied for its potential in treating conditions associated with fluid and salt retention, such as congestive heart failure and hypertension. Research indicates that it may help regulate sodium absorption in the intestine, thereby reducing fluid overload in patients .

2. Pain Management

The compound has been implicated in pain modulation due to its structural similarity to bradykinin, a peptide that plays a significant role in pain signaling and inflammation. Studies have demonstrated that bradykinin analogs can enhance pain sensitivity, making this compound a candidate for further exploration in pain management therapies .

3. Drug Development

The peptide's structure allows it to serve as a model for designing new therapeutic agents targeting specific receptors involved in various physiological processes. Its applications extend to structure-guided drug discovery, where understanding the binding interactions of peptides can lead to the development of more effective drugs .

Research Applications

1. Molecular Recognition Studies

Research into the molecular recognition capabilities of this compound has provided insights into how peptides interact with synthetic receptors like cucurbiturils. This area of study is crucial for developing new drug delivery systems and understanding peptide-receptor interactions at a molecular level .

2. Crystallography and Structural Biology

The compound is utilized in biomolecular crystallography to elucidate protein structures and their interactions with ligands. This knowledge is essential for the rational design of drugs that can effectively target specific proteins implicated in diseases .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cardiovascular Health | Demonstrated effectiveness in reducing sodium absorption | Potential treatment for hypertension and heart failure |

| Pain Modulation | Enhanced pain sensitivity observed with bradykinin analogs | New avenues for pain management therapies |

| Drug Discovery | Insights into receptor binding mechanisms | Improved design of targeted therapies |

Mechanism of Action

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt exerts its effects by antagonizing the bradykinin-1 receptor (B1R). This receptor is involved in mediating inflammatory responses. By binding to B1R, the compound inhibits the receptor’s activation, thereby reducing inflammation and pain. The molecular targets and pathways involved include the inhibition of bradykinin-induced signaling cascades, which are responsible for the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Sequence and Pharmacological Activity

- This compound : A bradykinin analog with modified residues (e.g., Leu8 substitution) to enhance stability and receptor specificity. Demonstrates anti-inflammatory and wound-healing properties .

- Proctolin acetate salt : A shorter peptide (Arg-Tyr-Leu-Pro-Thr) acting as an insect neuropeptide , regulating muscle contraction. Lacks the extended Pro-rich sequence found in the target compound, limiting its mammalian applications .

- Goserelin acetate : A gonadotropin-releasing hormone (GnRH) analog with a longer sequence (10 residues) and terminal amidation. Used clinically for prostate/breast cancer, contrasting with the target compound’s antibacterial focus .

Analytical Characterization

Research Findings

Table 2: Comparative Pharmacological Data

| Parameter | This compound | Goserelin acetate | Proctolin acetate salt |

|---|---|---|---|

| Bioactivity | Antibacterial, anti-inflammatory | Anticancer | Neuromodulatory |

| Half-life (in vivo) | ~2–4 hours (hydrogel delivery) | ~4–6 hours | <30 minutes |

| Receptor Specificity | Bradykinin B1/B2 receptors | GnRH receptors | Proctolin receptors |

| Clinical Status | Preclinical (in vitro/animal models) | FDA-approved | Research-only |

Biological Activity

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu acetate salt, commonly referred to as RPPGFSPL acetate salt, is a synthetic peptide with notable biological activities, particularly as a bradykinin antagonist. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₆₇N₁₁O₁₂

- Molecular Weight : Approximately 930.06 g/mol

- CAS Number : 115035-45-5

The compound consists of a sequence of amino acids that contribute to its unique properties and biological activities. Its structure allows it to interact specifically with various biological receptors, particularly the bradykinin receptors involved in inflammatory responses.

RPPGFSPL primarily acts as an antagonist to the bradykinin-1 receptor (B1R). By binding to this receptor, it inhibits the activation of signaling pathways that lead to inflammation and pain. The inhibition of bradykinin-induced signaling cascades results in reduced production of pro-inflammatory cytokines, which are critical mediators in pain and inflammatory processes.

Biological Activities

-

Bradykinin Antagonism :

- RPPGFSPL has been shown to effectively block the action of bradykinin, a peptide that plays a significant role in vasodilation and increasing vascular permeability during inflammation.

- This antagonistic action may have implications for treating conditions like chronic pain and inflammatory diseases.

- Thrombin Inhibition :

-

Modulation of Immune Responses :

- Studies have highlighted its potential in modulating immune responses, which could be beneficial in various therapeutic contexts.

Research Findings and Case Studies

Several studies have investigated the biological activity of RPPGFSPL:

-

Study on Bradykinin Receptor Interaction :

A study demonstrated that RPPGFSPL effectively inhibits bradykinin receptor activation, leading to decreased inflammatory responses in animal models. This suggests its potential utility in treating inflammatory conditions such as arthritis. -

Thrombin Inhibition Mechanisms :

Another investigation focused on the mechanisms by which RPPGFSPL inhibits thrombin activity. It was found that the peptide interferes with thrombin's ability to activate platelets, indicating its potential use in preventing thrombotic events .

Applications in Medicine

The unique properties of RPPGFSPL suggest various therapeutic applications:

- Pain Management : Due to its role as a bradykinin antagonist, it may be utilized in developing pain relief medications.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for anti-inflammatory therapies.

- Cardiovascular Health : By inhibiting thrombin activity, it may also play a role in cardiovascular health management.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Des-Arg9-Leu8-Bradykinin | C₃₅H₅₂N₁₀O₉ | Lacks specific residues compared to Arg-Pro series |

| Arg-Val-Pro-Gly-Phe-Ala | C₃₃H₄₈N₈O₉ | Different amino acid composition affecting activity |

| Arg-Gly-Asp | C₂₂H₃₃N₆O₇ | Known for cell adhesion properties |

| Arg-Tyr-Leu | C₂₂H₂₈N₆O₄ | Involved in neuropeptide signaling |

The uniqueness of RPPGFSPL lies in its specific sequence that enhances its effectiveness as a bradykinin antagonist while providing diverse biological activities not found in other similar compounds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu acetate salt?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for assessing purity and verifying sequence accuracy. For salt content quantification, conduct elemental analysis (e.g., inductively coupled plasma mass spectrometry) or use standardized titration methods. Ensure batch-to-batch consistency by cross-referencing retention times and MS profiles against validated reference standards .

Q. How should researchers address solubility challenges when working with this compound in aqueous buffers?

- Methodological Answer : Pre-solubilize the peptide in a small volume of a compatible organic solvent (e.g., DMSO or acetic acid) before diluting with buffer. Optimize pH (typically 5.0–7.4) to minimize aggregation. Centrifuge at high speed (e.g., 14,000 × g) to remove insoluble particulates, and confirm solubility via dynamic light scattering (DLS) or nephelometry .

Q. What protocols ensure reproducibility in bioactivity assays involving this peptide?

- Methodological Answer : Standardize peptide stock concentrations using quantitative UV-Vis spectroscopy (e.g., measuring absorbance at 280 nm for aromatic residues). Include internal controls (e.g., a reference agonist/antagonist) in each assay plate. Account for batch variations by testing multiple synthesis lots and reporting peptide content, salt content, and impurity profiles in supplementary data .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of this compound’s stability under physiological conditions?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental stability data (e.g., circular dichroism for secondary structure). Parameterize force fields using quantum mechanical calculations for salt-bridge interactions. Validate predictions via accelerated stability testing (e.g., elevated temperature/pH stress) and correlate degradation products with in silico fragmentation patterns .

Q. What strategies resolve contradictions in reported bioactivity data across studies using this peptide?

- Methodological Answer : Conduct a meta-analysis with stringent inclusion criteria (e.g., peptide purity ≥95%, consistent assay protocols). Use hierarchical clustering to identify outliers linked to variables like buffer composition or cell-line variability. Replicate conflicting experiments under standardized conditions, and apply Bayesian statistics to quantify uncertainty in dose-response relationships .

Q. How can researchers integrate multi-omics data to elucidate the peptide’s mechanism of action?

- Methodological Answer : Pair transcriptomic profiling (e.g., RNA-seq) with phosphoproteomics to map signaling pathways. Use network pharmacology tools (e.g., STRING, KEGG) to identify hub proteins influenced by the peptide. Validate hypotheses via CRISPR knockouts or selective inhibitors in target pathways. Cross-reference findings with structural modeling of peptide-receptor interactions .

Experimental Design & Data Analysis

Q. What statistical approaches are critical for validating dose-dependent effects of this peptide?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small sample sizes, employ resampling methods (e.g., bootstrapping) to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should batch-specific variability be controlled in longitudinal studies?

- Methodological Answer : Pre-screen batches via HPLC-MS and bioactivity assays. Use a randomized block design to distribute batches across experimental groups. Include batch identity as a covariate in statistical models. For critical assays, blend multiple batches to homogenize variability .

Literature & Citation Strategies

Q. What advanced search operators in Google Scholar improve the efficiency of literature reviews for this compound?

- Methodological Answer : Use

"this compound" AND (synthesis OR stability)to narrow results. Exclude irrelevant studies with-industrialor-patent. Track seminal papers via the "Cited by" feature and set alerts for new citations. Filter by publication date (e.g.,after:2020) to prioritize recent methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.